



# experimental protocol for gravimetric analysis using barium perchlorate

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Compound of Interest		
Compound Name:	Barium perchlorate	
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## Application Note: Gravimetric Determination of Sulfate

Introduction

Gravimetric analysis is a fundamental quantitative method in analytical chemistry based on the measurement of the mass of a pure compound to which the analyte is chemically related.[1][2] This application note details the protocol for the gravimetric determination of sulfate. The method involves the precipitation of sulfate ions (SO<sub>4</sub><sup>2-</sup>) from a solution as highly insoluble barium sulfate (BaSO<sub>4</sub>).[1][3] The precipitate is then collected, washed, dried, and weighed. From the mass of the barium sulfate, the amount of sulfate in the original sample can be calculated.[1]

While the query specified the use of **barium perchlorate**, the standard and widely documented precipitating agent for this analysis is barium chloride (BaCl<sub>2</sub>).[1][3][4][5] **Barium perchlorate** is more commonly employed as a titrant in titrimetric methods for sulfate determination.[6][7] This protocol will, therefore, detail the established method using barium chloride, as it is the basis for standard procedures like those approved by the EPA.[4][8] The fundamental principle remains the precipitation of BaSO<sub>4</sub>, which is one of the most insoluble salts of sulfate.[9][10]

Principle



The analysis is based on the reaction of barium ions (Ba<sup>2+</sup>) with sulfate ions (SO<sub>4</sub><sup>2-</sup>) in an acidic solution to form a crystalline precipitate of barium sulfate. The reaction is as follows:

$$Ba^{2+}(aq) + SO_4^{2-}(aq) \rightarrow BaSO_4(s)[1]$$

The precipitation is carried out in a hot, acidic solution (pH 4.5-5.0) to prevent the coprecipitation of other barium salts, such as barium carbonate or phosphate, and to promote the formation of larger, more easily filterable crystals.[8][11] The precipitate is then digested, a process where it is allowed to stand in the hot mother liquor, which further encourages the growth of larger particles and reduces impurities.[1][11] Finally, the precipitate is filtered, washed to remove impurities, ignited to a constant weight, and weighed.[3]

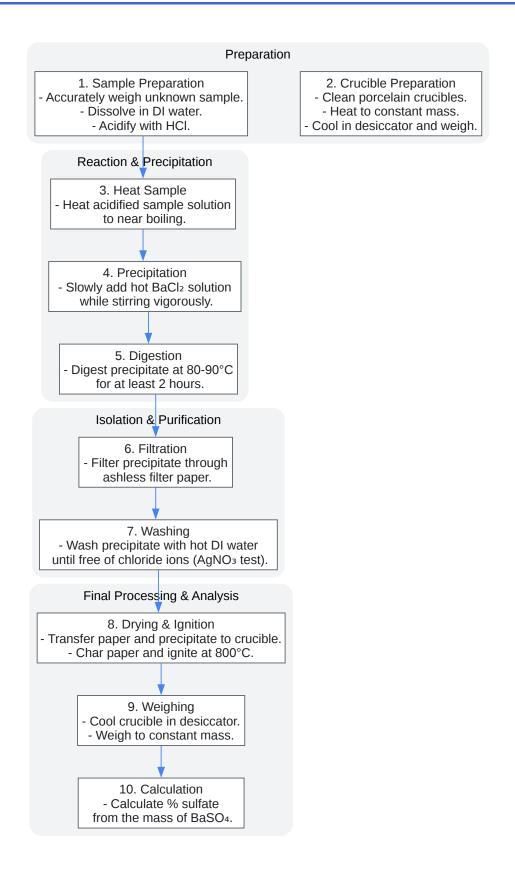
## **Quantitative Data Summary**

The following table summarizes key quantitative data relevant to the gravimetric determination of sulfate.

Parameter	Value	Reference
Molar Mass of Barium Sulfate (BaSO <sub>4</sub> )	233.39 g/mol	[12]
Molar Mass of Sulfate Ion (SO <sub>4</sub> <sup>2-</sup> )	96.06 g/mol	N/A
Solubility Product (Ksp) of BaSO <sub>4</sub> at 25°C	1.08 x 10 <sup>-10</sup>	[9][13]
Solubility of BaSO <sub>4</sub> in Water (20°C)	0.2448 mg / 100 mL	[9]
Solubility of BaSO <sub>4</sub> in Water (30°C)	0.285 mg / 100 mL	[9]
Ignition Temperature for Precipitate	800 °C	[8][11]

## **Experimental Workflow**





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Caption: Workflow for the gravimetric determination of sulfate.



## **Detailed Experimental Protocol**

- 1. Reagents and Apparatus
- Apparatus: Analytical balance, drying oven, muffle furnace, desiccator, 400 mL beakers, glass stirring rods, watch glasses, funnels, porcelain crucibles with lids, wash bottle.[1][11]
- · Reagents:
  - Sulfate Unknown Sample: Dried at 110-120°C for at least 2 hours.[3]
  - Concentrated Hydrochloric Acid (HCl): Reagent grade.[3]
  - Barium Chloride Solution (approx. 0.1 M): Dissolve ~25 g of BaCl<sub>2</sub>·2H<sub>2</sub>O in 1 L of distilled water. Filter if not perfectly clear.[1][11]
  - Silver Nitrate-Nitric Acid Reagent: Dissolve ~8.5 g AgNO₃ and 0.5 mL concentrated HNO₃ in 500 mL of distilled water. Used for testing for the presence of chloride ions.[11]
  - Ashless Filter Paper: Whatman No. 42 or equivalent, suitable for fine precipitates.[5]
- 2. Procedure
- 2.1. Preparation of Crucibles
- Clean three porcelain crucibles and their lids thoroughly.
- Place the crucibles and lids (slightly ajar) in a muffle furnace at 800°C for at least one hour.
- Using tongs, transfer the crucibles and lids to a desiccator to cool to room temperature (approx. 30 minutes).[1]
- Weigh each crucible with its lid accurately on an analytical balance.
- Repeat the heating, cooling, and weighing cycle until a constant mass (agreement within ±0.4 mg) is achieved.[3]
- 2.2. Sample Preparation



- Accurately weigh by difference three portions of the dried unknown sample, each approximately 0.3-0.5 g, into separate, labeled 400 mL beakers.[3][5]
- To each beaker, add approximately 200 mL of distilled water and 0.5 mL of concentrated HCI.[3] Stir with a dedicated glass rod until the sample is fully dissolved. Leave the stirring rod in the beaker.

#### 2.3. Precipitation

- Heat the sample solutions to near boiling.
- In a separate beaker, heat the BaCl2 solution to near boiling.[1]
- Slowly, and with constant vigorous stirring, add the hot BaCl<sub>2</sub> solution to the hot sample solution. Adding the precipitant slowly helps to form larger crystals and reduces co-precipitation.[5][14] Continue adding until precipitation is complete, then add a small excess (~2 mL).[11]

#### 2.4. Digestion

• Cover the beakers with watch glasses and digest the precipitate by keeping the solution just below boiling for at least two hours, or preferably overnight.[1][11] Digestion promotes the growth of larger, purer crystals.

#### 2.5. Filtration and Washing

- Set up a funnel with ashless filter paper. Ensure the paper is properly folded and sealed to the funnel with distilled water.
- Decant the clear supernatant liquid through the filter paper, leaving most of the precipitate in the beaker.
- Wash the precipitate in the beaker with several small portions of hot distilled water, decanting the washings through the filter.
- Using a stream of hot water from a wash bottle and a rubber policeman, quantitatively transfer the entire precipitate into the filter paper.[3]



- Continue washing the precipitate on the filter paper with small portions of hot distilled water. [5]
- Test the filtrate for the absence of chloride ions. Collect a few mL of the latest washing in a test tube and add a few drops of the AgNO₃ reagent. The absence of turbidity (cloudiness) indicates that the washing is complete.[3][5]

#### 2.6. Ignition and Weighing

- Carefully remove the filter paper containing the precipitate from the funnel, fold it, and place it into a pre-weighed porcelain crucible.[3]
- Dry the crucible and its contents in a drying oven. Then, place the crucible on a triangle support over a Bunsen burner. Gently heat to char the filter paper without it igniting into flame.[1]
- Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour to remove all carbon from the filter paper and achieve a constant composition of BaSO<sub>4</sub>.[11]
- Cool the crucible in a desiccator and then weigh it.
- Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

#### 3. Calculation

The percentage of sulfate ( $SO_4^{2-}$ ) in the original sample is calculated using the following formula:

%  $SO_4^{2-}$  = [(Mass of BaSO<sub>4</sub> precipitate (g)) × (Gravimetric Factor)] / (Initial Mass of Sample (g)) × 100

Where the Gravimetric Factor = (Molar Mass of  $SO_4^{2-}$ ) / (Molar Mass of BaSO<sub>4</sub>) = 96.06 g/mol / 233.39 g/mol = 0.41158

#### 4. Interferences

Proper experimental conditions are crucial to minimize errors.



- High Results: Can be caused by the co-precipitation of other barium salts like Ba(NO₃)₂ or BaCl₂. This is minimized by proper washing and performing the precipitation in a dilute acid solution.[1][4]
- Low Results: Can occur due to incomplete precipitation or the co-precipitation of alkali metal sulfates, which have a lower molar mass than BaSO<sub>4</sub>. Heavy metals like iron and chromium can also interfere with complete precipitation.[4] Performing the precipitation from a hot, dilute solution helps to mitigate these errors.[1]

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